molecular formula C7H10BrNS B13169105 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine

Cat. No.: B13169105
M. Wt: 220.13 g/mol
InChI Key: XWRNXLPBPRDSNQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the thiophene ring, along with an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine typically involves the bromination of 2-methylthiophene followed by amination. The process can be summarized as follows:

    Bromination: 2-Methylthiophene is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then reacted with ethanamine under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

    1-(5-Chloro-2-methylthiophen-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoro-2-methylthiophen-3-yl)ethan-1-amine: Contains a fluorine atom at the 5-position.

    1-(5-Iodo-2-methylthiophen-3-yl)ethan-1-amine: Features an iodine atom at the 5-position.

Uniqueness: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

1-(5-bromo-2-methylthiophen-3-yl)ethanamine

InChI

InChI=1S/C7H10BrNS/c1-4(9)6-3-7(8)10-5(6)2/h3-4H,9H2,1-2H3

InChI Key

XWRNXLPBPRDSNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Br)C(C)N

Origin of Product

United States

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